molecular formula C15H16N2O B7515566 N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide

N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide

Katalognummer B7515566
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: LIJUNBMNFVERKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide, also known as CX546, is a compound that belongs to the family of AMPA receptor positive allosteric modulators. It has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.

Wirkmechanismus

N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide works by binding to the AMPA receptor and modulating its activity. The AMPA receptor is a type of glutamate receptor that is involved in the transmission of signals between neurons. By modulating the activity of the AMPA receptor, N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide enhances the transmission of signals between neurons, which leads to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to have a number of biochemical and physiological effects. For instance, it has been shown to increase the release of acetylcholine, which is a neurotransmitter that is involved in learning and memory. It has also been shown to increase the release of dopamine, which is a neurotransmitter that is involved in motivation and reward.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide is that it has a high degree of selectivity for the AMPA receptor, which means that it does not have significant effects on other neurotransmitter systems. Additionally, N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to have a good safety profile in animal studies. However, one limitation of N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.

Zukünftige Richtungen

There are a number of future directions for research on N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide. One potential direction is to investigate its potential use in treating other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further research could be done to optimize the dosing and administration of N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide in order to maximize its efficacy and minimize any potential side effects. Finally, research could be done to develop more potent and selective AMPA receptor modulators that could have even greater therapeutic potential.

Synthesemethoden

The synthesis of N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide involves the reaction of 4-(cyanomethyl)benzylamine with cyclohex-3-ene-1-carboxylic acid, which is then followed by a series of purification steps. The yield of the synthesis process is generally high, which makes it a cost-effective method for producing N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide has been extensively studied for its potential use in treating various neurological disorders. For instance, it has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to improve working memory and attention in healthy human volunteers. Additionally, N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide has been studied for its potential use in treating schizophrenia, where it has been shown to improve cognitive function and reduce negative symptoms.

Eigenschaften

IUPAC Name

N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-11-10-12-6-8-14(9-7-12)17-15(18)13-4-2-1-3-5-13/h1-2,6-9,13H,3-5,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJUNBMNFVERKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.